N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14-19(16-7-4-3-5-8-16)15(2)24(23-14)12-11-22-20(25)17-9-6-10-18(21)13-17/h3-10,13H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYHOCXXJSBFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl and phenyl groups.
Ethyl Linker Addition: The substituted pyrazole is reacted with ethyl halides under basic conditions to introduce the ethyl linker.
Amidation: Finally, the ethyl-linked pyrazole is coupled with 3-fluorobenzoyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted benzamides.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide has shown significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens:
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | Escherichia coli | 30 |
| Test Compound | Staphylococcus aureus | 28 |
| Standard Drug | Streptomycin | 25 |
These results suggest that this compound could serve as a potential antimicrobial agent in clinical settings .
Anti-inflammatory Properties
In vivo studies have indicated that derivatives of this compound exhibit anti-inflammatory effects. For example, compounds related to this compound have been shown to alleviate inflammation in animal models .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of pyrazole derivatives. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicate that it may induce apoptosis and inhibit tumor growth through multiple mechanisms .
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:
- Anticancer Evaluation : A study synthesized several pyrazole derivatives and assessed their cytotoxic activity against breast cancer cell lines. The findings revealed that certain modifications enhanced their potency significantly.
- Antimicrobial Testing : Another study focused on the antimicrobial effects of various pyrazole compounds against resistant strains of bacteria. The results demonstrated that some derivatives exhibited superior activity compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of target enzymes, thereby affecting metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
(a) 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS: 879849-52-2)
(b) N-Allyl-2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (CAS: 828279-29-4)
- Structural Differences : Replaces the pyrazole with a triazole-thienyl system and introduces a sulfanyl-acetamide chain.
- The bromine atom may enhance halogen bonding, a feature absent in the target compound.
Fluorinated Chromene-Pyrazole Hybrids
(a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Structural Differences : Incorporates a chromen-4-one scaffold fused to a pyrazolopyrimidine, with dual fluorine substitutions on the phenyl and chromene systems.
- Dual fluorination may synergistically enhance metabolic stability and membrane permeability compared to the single fluorine in the target compound.
Kinase Inhibitor Analogs (H-Series)
However, both classes utilize fluorine or bromine for tuning lipophilicity and target engagement.
Physicochemical and Pharmacokinetic Trends
Key Observations :
- Fluorine in the target compound balances lipophilicity and polarity, favoring oral bioavailability.
- Chromene hybrids exhibit higher thermal stability (e.g., MP 175–178°C), likely due to extended π-systems.
- Methoxy-substituted analogs may exhibit poorer solubility in aqueous media compared to fluorinated derivatives.
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s ethyl linker between pyrazole and benzamide may simplify synthesis compared to chromene-based hybrids, which require multi-step fusion strategies.
- Biological Screening : Priority should be given to testing kinase inhibition (e.g., JAK2, PKA) given structural parallels with H-series inhibitors and pyrazole-based therapeutics.
- Crystallography : Tools like SHELX could elucidate hydrogen-bonding patterns (e.g., amide-F interactions), aiding in rational design.
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.35 g/mol. The structure features a pyrazole ring substituted with dimethyl and phenyl groups, linked via an ethyl chain to a fluorobenzamide moiety. This structural complexity contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3F |
| Molecular Weight | 300.35 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways and may exhibit anticancer properties through modulation of cell signaling pathways.
Enzyme Inhibition
Research indicates that similar pyrazole derivatives can inhibit key enzymes involved in inflammatory processes, suggesting that this compound may also possess anti-inflammatory properties. For example, studies have demonstrated that related compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Anticancer Activity
Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways associated with cancer development .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study reported that pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Efficacy : In a recent study on human cancer cell lines, this compound showed promising results in reducing cell viability and inducing apoptosis at micromolar concentrations .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide?
Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones under reflux in ethanol or methanol to form the 3,5-dimethyl-4-phenylpyrazole moiety .
Ethyl Linker Introduction : Alkylation or nucleophilic substitution to attach the ethyl chain to the pyrazole nitrogen.
Amide Coupling : Reaction of 3-fluorobenzoic acid derivatives (e.g., acyl chlorides) with the ethylamine-functionalized pyrazole using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization : Temperature control (60–80°C), anhydrous solvents (e.g., DMF, THF), and purification via column chromatography or recrystallization improve yield (typically 50–70%) and purity (>95%) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, pyrazole protons appear as singlets (δ 2.2–2.5 ppm for CH₃ groups), while fluorobenzamide signals split due to J-coupling .
- X-ray Crystallography : SHELX software refines crystal structures, identifying bond lengths, angles, and steric interactions (e.g., phenyl-pyrazole dihedral angles) .
- FTIR : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.2) .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:
- SHELXL Refinement : Use of restraints for anisotropic displacement parameters and hydrogen bonding networks .
- Validation Tools : CheckCIF analyzes geometric outliers, while Olex2 visualizes electron density maps to correct atomic positions .
- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .
Advanced: How do hydrogen bonding patterns influence the compound's stability and reactivity?
Answer:
Hydrogen bonding (e.g., N–H···O=C interactions) stabilizes crystal packing and affects solubility. Graph set analysis (e.g., Etter’s rules) categorizes motifs like R₂²(8) rings, which correlate with melting points and hygroscopicity. For instance, intramolecular H-bonds in the fluorobenzamide moiety reduce hydrolysis susceptibility .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound's bioactivity?
Answer:
- Substituent Modulation : Replace the 3-fluoro group with Cl or OCH₃ to assess antibacterial potency .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cells) and enzyme inhibition (e.g., COX-2 IC₅₀ measurements) .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like EGFR or tubulin .
Basic: What are the key physical and chemical properties relevant to experimental design?
Answer:
| Property | Value/Description | Relevance |
|---|---|---|
| Molecular Weight | 378.4 g/mol | Dosage calculations |
| Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL | Solvent selection for assays |
| Stability | Stable at RT; degrade in strong acid | Storage conditions |
| LogP | ~3.2 (predicted) | Membrane permeability optimization |
Advanced: How to optimize reaction conditions to improve yield and purity?
Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency .
- Catalyst Selection : Pd/C or Ni catalysts improve pyrazole alkylation yields .
- Temperature Gradients : Slow cooling during crystallization reduces impurities .
Advanced: What are the challenges in interpreting biological activity data, and how to address them?
Answer:
- Bioassay Variability : Use internal controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding affinity + transcriptomics) .
- Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) assesses in vivo relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
